molecular formula C14H10O6 B8537633 4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid

4,4'-Dihydroxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B8537633
M. Wt: 274.22 g/mol
InChI Key: JDGZONSWIMFPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Dihydroxydiphenic acid is an organic compound with the molecular formula C14H10O6 It is a derivative of diphenic acid, characterized by the presence of two hydroxyl groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenic acid can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using oxidizing agents such as hydrogen peroxide, chromium trioxide, potassium dichromate, or potassium permanganate . This process first yields phenanthrenequinone, which upon further oxidation, produces 4,4’-dihydroxydiphenic acid. Another method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .

Industrial Production Methods: In industrial settings, the production of 4,4’-dihydroxydiphenic acid often involves large-scale oxidation reactions. The use of trichlorobenzene as a solvent and potassium bicarbonate as a base has been reported to improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: It can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

4,4’-Dihydroxydiphenic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-dihydroxydiphenic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially exerting antioxidant effects .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihydroxydiphenic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

2-(2-carboxy-4-hydroxyphenyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C14H10O6/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)

InChI Key

JDGZONSWIMFPDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C2=C(C=C(C=C2)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The following reactants, 9.06 g of 4,4'-dimethoxydiphenic acid, 100 ml of glacial acetic acid and 50 g of 48% HBr were heated at reflux for 12 hours. After most of the solvent had been distilled off, water was added and the solution heated to dissolve the solid residue. The solution was decolorized twice using active charcoal and cooled to yield 7.5 g of white 4,4'-dihydroxydiphenic acid.
Name
4,4'-dimethoxydiphenic acid
Quantity
9.06 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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